3-Chloroisoquinolin-8-amine

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

3-Chloroisoquinolin-8-amine is a small-molecule heterocyclic building block characterized by an isoquinoline core with a chlorine atom at the 3-position and a primary amine at the 8-position. This specific substitution pattern enables its use in nucleophilic aromatic substitution reactions and as a precursor for further derivatization in medicinal chemistry.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1374652-27-3
Cat. No. B3100729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroisoquinolin-8-amine
CAS1374652-27-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)N)Cl
InChIInChI=1S/C9H7ClN2/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H,11H2
InChIKeyYOUFDDAJJWKINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroisoquinolin-8-amine (CAS 1374652-27-3): Core Properties and Research Context


3-Chloroisoquinolin-8-amine is a small-molecule heterocyclic building block characterized by an isoquinoline core with a chlorine atom at the 3-position and a primary amine at the 8-position . This specific substitution pattern enables its use in nucleophilic aromatic substitution reactions and as a precursor for further derivatization in medicinal chemistry . Its molecular formula is C9H7ClN2, with a molecular weight of 178.62 g/mol . The compound has been investigated primarily for its interaction with monoamine oxidase enzymes [1] and is commercially available for research purposes . It is a derivative of the broader aminoisoquinoline class, which is frequently employed in the synthesis of kinase inhibitors and other bioactive molecules .

Critical Note: 3-Chloroisoquinolin-8-amine Lacks Robust Public Comparative Evidence for Direct Replacement Decisions


**Important Procurement Context:** A comprehensive search of the primary scientific literature, including PubMed and patent databases, does not yield any peer-reviewed studies or patent examples that directly compare 3-Chloroisoquinolin-8-amine against close structural analogs in a quantitative, head-to-head manner. The available evidence is limited to a single BindingDB entry characterizing its weak inhibitory activity against MAO-B [1]. Consequently, this compound cannot be prioritized over a generic alternative based on proven superiority in potency, selectivity, or synthetic efficiency. Its primary value proposition is its exact chemical structure—the specific 3-chloro,8-amino substitution pattern—which may be a required feature for a proprietary synthesis route or a specific medicinal chemistry project. The guidance below details the extent and limitations of the available quantitative evidence.

3-Chloroisoquinolin-8-amine: Quantitative Evidence and Comparative Analysis


MAO-B Inhibition Profile of 3-Chloroisoquinolin-8-amine

3-Chloroisoquinolin-8-amine demonstrates weak, non-selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM in a recombinant enzyme assay [1]. This activity is approximately 600-fold weaker than a potent, structurally distinct MAO-B inhibitor, CHEMBL3094008, which exhibits an IC50 of 28 nM in a rat brain mitochondrial homogenate [2]. The compound's weak potency and lack of selectivity over MAO-A (IC50 >100,000 nM) [1] indicate that it is not a viable lead for MAO-B inhibition without significant structural optimization.

Monoamine Oxidase B Neuroprotection Enzyme Inhibition

MAO-A Selectivity Profile

The compound exhibits no meaningful inhibition of human MAO-A up to the highest concentration tested (IC50 >100,000 nM) [1]. This is in contrast to a related isoquinoline derivative, CHEMBL4202590, which has a modest MAO-A IC50 of 24,000 nM, suggesting that even minor structural modifications can alter the MAO-A/B selectivity profile [2].

Monoamine Oxidase A Selectivity Enzyme Inhibition

Commercial Availability and Purity

3-Chloroisoquinolin-8-amine is commercially available from multiple vendors, with a reported purity of 98% . This is a typical purity for a research-grade building block, comparable to its close structural analog, 3-Chloro-N-methylisoquinolin-8-amine (CAS 1374651-71-4), which is offered at 97% purity . The compound's molecular weight of 178.62 g/mol and its halogenated amine structure make it a suitable substrate for a range of coupling reactions, including Buchwald-Hartwig aminations and Suzuki couplings.

Chemical Synthesis Building Block Procurement

Validated Research Applications for 3-Chloroisoquinolin-8-amine


As a Specific Synthetic Intermediate in a Proprietary Route

Given the lack of compelling biological activity, the primary application for 3-Chloroisoquinolin-8-amine is as a building block in a multi-step synthesis where its exact 3-chloro,8-amino substitution pattern is a structural requirement . This scenario is supported by the compound's commercial availability and its utility in nucleophilic substitution and cross-coupling reactions . Users should confirm that the target molecule's synthesis specifically mandates this substitution pattern, as alternative isomers or analogs with different halogen/amine positions may not be suitable.

As a Control or Comparator in MAO-B Assay Development

The quantitative MAO-B inhibition data (IC50 = 17,000 nM) allows this compound to serve as a weak, non-selective control in enzyme assays [1]. It can be used as a negative control for potency or as a baseline for evaluating more potent MAO-B inhibitors derived from the isoquinoline scaffold. However, its lack of selectivity over MAO-A and its weak potency make it unsuitable as a primary pharmacological tool.

As a Starting Point for Structure-Activity Relationship (SAR) Studies

For medicinal chemistry programs focused on aminoisoquinolines, this compound can serve as a starting scaffold. Its established, albeit weak, interaction with MAO enzymes provides a baseline for SAR [1]. Researchers can use it to explore how further derivatization at the 3-chloro or 8-amino positions affects potency and selectivity against MAO-B or other targets. However, the absence of published SAR data for this specific compound means any project will require de novo experimental validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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